N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiadiazole core, a difluorobenzoyl group, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as difluorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzothiadiazole core with the azetidine carboxamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the difluorobenzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, DMF (dimethylformamide).
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole core.
Reduction: Reduced derivatives of the difluorobenzoyl group.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-benzoylazetidine-3-carboxamide: Similar structure but lacks the difluorobenzoyl group.
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-dichlorobenzoyl)azetidine-3-carboxamide: Similar structure but contains dichlorobenzoyl instead of difluorobenzoyl.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE is unique due to the presence of the difluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S/c18-11-5-4-9(6-12(11)19)17(25)23-7-10(8-23)16(24)20-13-2-1-3-14-15(13)22-26-21-14/h1-6,10H,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYDKDBJLYOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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